1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-bromophenyl)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-10-3-1-8(2-4-10)11(15)7-14-5-9(6-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPSNNBSLPPYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, with the CAS number 2097977-33-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₂BrNO₃
- Molecular Weight : 298.13 g/mol
- Chemical Structure : The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromophenyl group that may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2097977-33-6 |
| Molecular Weight | 298.13 g/mol |
| Molecular Formula | C₁₂H₁₂BrNO₃ |
Biological Activity
The biological activity of this compound is primarily characterized by its potential as an anticancer agent. Research has indicated that compounds containing azetidine structures often exhibit significant antiproliferative effects.
Antiproliferative Effects
Recent studies have shown that azetidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar in structure to this compound have demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 10 to 33 nM .
The proposed mechanism of action involves the disruption of microtubule dynamics. Compounds targeting the colchicine-binding site on tubulin have been shown to prevent tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
Understanding the SAR of azetidine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the azetidine ring or the attached phenyl group can significantly influence their potency and selectivity against cancer cells.
Case Studies
- Synthesis and Evaluation : A study synthesized several azetidine derivatives and evaluated their antiproliferative activities. The most potent derivatives displayed significant inhibition of tubulin polymerization and induced apoptosis in cancer cells .
- Comparative Analysis : In a comparative analysis of various azetidine derivatives, those with brominated phenyl groups exhibited enhanced biological activity compared to their non-brominated counterparts, suggesting that halogen substitution plays a vital role in increasing potency .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, in cancer treatment. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The bromophenyl group is believed to enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells .
Antimicrobial Properties
Azetidines have also been investigated for their antimicrobial properties. Research indicates that certain derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The presence of the 4-bromophenyl group may contribute to increased potency against resistant strains of bacteria .
Neurological Applications
There is emerging interest in the use of azetidine derivatives for neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them suitable for targeting central nervous system (CNS) disorders such as depression and anxiety. Preliminary studies suggest that modifications to the azetidine structure can enhance neuroprotective effects .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of azetidine derivatives for their anticancer properties. Among these, a compound structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .
Case Study 2: Antimicrobial Screening
In another study, a library of azetidine compounds was screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives showed promising activity, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A, three structurally related analogs are compared:
1-(2-(4-Fluorophenyl)-2-oxoethyl)azetidine-3-carboxylic acid (Compound B) .
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid (Compound C) .
BPHP (a pyridinium-based ionic liquid with a 4-bromophenyl-2-oxoethyl group) .
Structural and Electronic Differences
*Note: Exact molecular formula for Compound A is inferred from analogs.
- Halogen Effects : The bromine atom in Compound A and C increases molecular weight and polarizability compared to the fluorine in Compound B. Bromine’s larger atomic radius and lower electronegativity may enhance London dispersion forces and alter reactivity in substitution reactions .
- Substituent Positioning : Compound C features a nitrile group at the 2-position of the phenyl ring, introducing strong electron-withdrawing effects that could increase acidity of the carboxylic acid group compared to A and B.
Hydrogen Bonding and Solid-State Behavior
Compound A is expected to form dimeric structures via C–H···O interactions between the carbonyl group and adjacent methylene/aromatic protons, as observed in related 4-bromophenyl-2-oxoethyl derivatives . Compound C’s nitrile group may participate in dipole-dipole interactions but lacks the ketone oxygen required for the R₂²(10) hydrogen-bonded dimers seen in A .
Preparation Methods
Azetidine Ring Formation
Azetidine derivatives are commonly synthesized starting from azetidin-3-one or azetidin-3-ylidene intermediates. For example, N-Boc-azetidin-3-one can be converted to N-Boc-azetidin-3-ylidene acetate via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. Subsequent aza-Michael addition with appropriate amines or heterocycles yields functionalized azetidine derivatives.
Alternatively, intramolecular cyclization methods can be employed to form substituted azetidines from sulfinamido-alcohol derivatives using reagents such as cyanomethylenetributylphosphorane (Tsunoda reagent) under heating conditions (e.g., toluene, 110 °C).
Carboxylation at the 3-Position of Azetidine
The carboxylic acid group at the 3-position of azetidine is introduced through ester hydrolysis or direct carboxylation methods. Some synthetic routes employ protected intermediates such as methyl esters or Boc-protected azetidine derivatives, which are subsequently deprotected to yield the free carboxylic acid.
Representative Synthetic Route (Hypothetical Based on Literature)
Analytical and Monitoring Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H, ^13C, ^15N NMR used to confirm structure and purity of intermediates and final products.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and elemental composition.
- High-Performance Liquid Chromatography (HPLC) : Used for monitoring reaction progress and purity, especially in enzymatic synthesis of 2-(4-bromophenyl)-2-oxoethyl esters.
Comparative Data Table of Key Preparation Parameters
| Parameter | Method 1: Horner–Wadsworth–Emmons + Aza-Michael | Method 2: Intramolecular Cyclization (Tsunoda Reagent) | Method 3: Enzymatic Ester Synthesis |
|---|---|---|---|
| Starting Material | N-Boc-azetidin-3-one | Sulfinamido-alcohol derivative | 4-Hydroxy-2-oxocarboxylic acid derivatives |
| Key Reagents | DBU, amines, Pd catalyst | Tsunoda reagent, toluene | Enzymes, methanol |
| Temperature | Room temp to 70 °C | 110 °C | 25 °C |
| Reaction Time | Hours to overnight | Hours | Minutes to hours |
| Yield Range | Moderate to high (up to 87%) | Moderate to high (up to 77%) | High conversion monitored by HPLC |
| Advantages | Versatile functionalization, scalable | Stereoselective, efficient cyclization | Mild conditions, environmentally friendly |
| Limitations | Requires protection/deprotection steps | Requires specialized reagents | Enzyme availability and substrate specificity |
Research Findings and Notes
- The Horner–Wadsworth–Emmons reaction combined with aza-Michael addition is a robust approach to synthesize substituted azetidine amino acids, allowing introduction of various substituents including bromophenyl groups.
- Suzuki–Miyaura cross-coupling is effective for diversifying brominated azetidine derivatives, enabling access to a broad range of functionalized compounds.
- Intramolecular cyclization methods provide stereoselective access to substituted azetidines, which could be adapted for the target compound synthesis.
- Enzymatic synthesis routes offer green chemistry alternatives with mild conditions and high selectivity, particularly for ester intermediates related to the target compound.
- Although direct synthetic protocols for this compound are scarce, the combination of these methods, adapted from closely related compounds, provides a comprehensive framework for its preparation.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(4-Bromophenyl)-2-oxoethyl)azetidine-3-carboxylic acid, and how can intermediates be validated?
Methodological Answer:
- Synthesis Strategies : Start with the azetidine-3-carboxylic acid core and introduce the 4-bromophenyl-2-oxoethyl group via nucleophilic substitution or coupling reactions. For example, a ketone-containing intermediate (e.g., 4-bromoacetophenone) could react with azetidine derivatives under basic conditions .
- Validation : Use HPLC to monitor reaction progress and confirm purity (>98%). Structural validation via (e.g., aromatic protons at δ 7.2–7.8 ppm and azetidine protons at δ 3.0–4.0 ppm) and mass spectrometry (expected molecular ion at m/z 281.11) .
Q. How should researchers characterize the stereochemical stability of the azetidine ring under varying pH conditions?
Methodological Answer:
- Experimental Design : Perform pH-dependent stability studies (pH 2–12) using aqueous buffers. Monitor ring-opening reactions via by tracking shifts in the azetidine protons (δ 3.0–4.0 ppm) and carboxylic acid resonance (δ 12–13 ppm) .
- Data Interpretation : Compare degradation kinetics (e.g., half-life at pH 7 vs. pH 1) to identify optimal storage conditions .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the 4-bromophenyl group in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
Q. What statistical experimental design (DoE) approaches optimize reaction conditions for introducing functional groups to the azetidine nitrogen?
Methodological Answer:
-
Factorial Design : Use a 2 factorial design to test variables (temperature, solvent polarity, catalyst loading). For example:
Factor Low (-1) High (+1) Temperature 25°C 60°C Solvent DMF THF Catalyst (mol%) 5% 10% Analyze yield data via ANOVA to identify significant interactions . -
Response Surface Methodology (RSM) : Refine optimal conditions using a central composite design .
Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
Methodological Answer:
- Data Triangulation :
- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent DMSO% affecting solubility) .
Methodological Innovation Questions
Q. What role do machine learning (ML) models play in predicting the compound’s solubility and bioavailability?
Methodological Answer:
- Feature Engineering : Train ML models on descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor count. Use PubChem datasets for training .
- Validation : Compare predicted vs. experimental solubility (e.g., shake-flask method) and adjust algorithms using Bayesian optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
